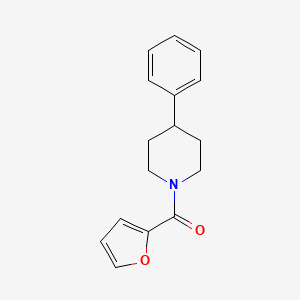
2-(4-acetamidoanilino)-N-(2-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-acetamidoanilino)-N-(2-methylphenyl)acetamide, also known as N-(2-methylphenyl)-2-(4-acetamidoanilino)acetamide, is a synthetic compound that belongs to the class of amides. The compound has been extensively studied for its potential use in scientific research applications.
作用機序
The mechanism of action of 2-(4-acetamidoanilino)-2-(4-acetamidoanilino)-N-(2-methylphenyl)acetamide(2-methylphenyl)acetamide involves its interaction with the active site of proteases. The compound forms a covalent bond with the active site serine residue of the protease, leading to the inhibition of protease activity. The inhibition of protease activity by this compound has been shown to affect various cellular processes, including cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-acetamidoanilino)-2-(4-acetamidoanilino)-N-(2-methylphenyl)acetamide(2-methylphenyl)acetamide have been extensively studied. The compound has been shown to inhibit the activity of various proteases involved in the pathogenesis of various diseases, including cancer and inflammation. The compound has also been shown to affect various cellular processes, including cell growth, differentiation, and apoptosis.
実験室実験の利点と制限
One of the significant advantages of 2-(4-acetamidoanilino)-2-(4-acetamidoanilino)-N-(2-methylphenyl)acetamide(2-methylphenyl)acetamide is its potent inhibitory activity against various proteases. This property makes it an essential tool in the study of protease-mediated processes. However, one of the limitations of this compound is its potential toxicity. The compound has been shown to exhibit cytotoxic effects on various cell lines, limiting its use in some experiments.
将来の方向性
There are several future directions for the study of 2-(4-acetamidoanilino)-2-(4-acetamidoanilino)-N-(2-methylphenyl)acetamide(2-methylphenyl)acetamide. One of the directions is the development of more potent and selective protease inhibitors based on the structure of this compound. Another direction is the study of the compound's potential use in the treatment of various diseases, including cancer and inflammation. Additionally, the compound's potential toxicity needs to be further investigated to determine its safety profile for use in scientific research applications.
Conclusion:
2-(4-acetamidoanilino)-2-(4-acetamidoanilino)-N-(2-methylphenyl)acetamide(2-methylphenyl)acetamide is a synthetic compound that has been extensively studied for its potential use in scientific research applications. The compound's potent inhibitory activity against various proteases makes it an essential tool in the study of protease-mediated processes. However, the compound's potential toxicity limits its use in some experiments. Further studies are needed to determine the compound's safety profile and potential use in the treatment of various diseases.
合成法
The synthesis of 2-(4-acetamidoanilino)-2-(4-acetamidoanilino)-N-(2-methylphenyl)acetamide(2-methylphenyl)acetamide can be achieved through a multi-step process. The first step involves the reaction of 2-methylphenylacetic acid with thionyl chloride to form 2-methylphenylacetyl chloride. The second step involves the reaction of 4-acetamidoaniline with the 2-methylphenylacetyl chloride to form the desired compound.
科学的研究の応用
2-(4-acetamidoanilino)-2-(4-acetamidoanilino)-N-(2-methylphenyl)acetamide(2-methylphenyl)acetamide has been used in various scientific research applications. One of the significant applications of this compound is its use as a protease inhibitor. The compound has been shown to inhibit the activity of various proteases, including trypsin, chymotrypsin, and elastase. This property makes it an essential tool in the study of protease-mediated processes.
特性
IUPAC Name |
2-(4-acetamidoanilino)-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-12-5-3-4-6-16(12)20-17(22)11-18-14-7-9-15(10-8-14)19-13(2)21/h3-10,18H,11H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUUIYBZCMJOYFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CNC2=CC=C(C=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-[(2,2-Dimethyl-1,3-benzodioxol-5-yl)amino]piperidin-1-yl]ethanone](/img/structure/B7558137.png)
![N-propan-2-ylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7558144.png)
![1-[4-[(2-Methyl-1,3-benzothiazol-6-yl)amino]piperidin-1-yl]ethanone](/img/structure/B7558149.png)
![2-[(2-Pyridinylthio)methyl]pyridine](/img/structure/B7558150.png)
![4-[1-(1,3-Benzodioxol-5-yl)ethylamino]piperidine-1-carboxamide](/img/structure/B7558151.png)
![5-bromo-N-[(1-tert-butylpyrazol-4-yl)methyl]-2-methylaniline](/img/structure/B7558159.png)


![2-chloro-N-[2,2-dichloro-1-(4-fluorophenyl)ethyl]benzamide](/img/structure/B7558196.png)


![N-[1-(2-methoxyacetyl)-2,3-dihydroindol-5-yl]-2-thiophen-2-ylacetamide](/img/structure/B7558212.png)

![[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-[4-(imidazol-1-ylmethyl)phenyl]methanone](/img/structure/B7558222.png)